2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c21-19-8-4-3-7-17(19)14-26-20-22-11-12-23(20)27(24,25)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIKAXBWQBCMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide to form 2-(2-fluorophenyl)methylsulfanyl.
Naphthalen-2-ylsulfonylation: The intermediate is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthalen-2-ylsulfonyl group.
Cyclization to Form Dihydroimidazole: The final step involves the cyclization of the sulfonylated intermediate with an appropriate diamine under acidic conditions to form the dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorophenyl and naphthalen-2-ylsulfonyl groups enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
2-{[(2-Methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole ()
- Key Differences : Replaces the 2-fluorophenyl group with a 2-methylphenyl group.
- The absence of fluorine’s electronegativity may weaken hydrogen-bonding interactions .
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole ()
- Key Differences : Features a 2-chloro-6-fluorophenyl group and lacks the naphthalene sulfonyl substituent.
- Impact : The chloro-fluoro combination enhances lipophilicity but may increase toxicity risks. The absence of the sulfonyl group reduces molecular weight (244.72 g/mol) and hydrogen-bonding capacity .
Analogues with Alternative Sulfonyl/Sulfanyl Groups
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole ()
- Key Differences : Substitutes naphthalene sulfonyl with benzenesulfonyl and uses a 3,4-dichlorophenylmethyl sulfanyl group.
- Impact : The dichlorophenyl group increases logP significantly, enhancing membrane permeability but raising toxicity concerns. The simpler benzenesulfonyl group reduces steric bulk compared to naphthalene .
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate ()
- Key Differences : Contains a 4-fluorophenylmethanesulfonyl group and diphenylimidazole core, with an ethyl acetate side chain.
- Impact : The ethyl acetate moiety improves solubility, while the 4-fluorophenyl group (para-substitution) may alter binding interactions compared to the target’s ortho-fluorine .
Analogues with Heterocyclic Substituents
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone ()
- Key Differences : Replaces naphthalene sulfonyl with a bromofuran-carbonyl group and uses a 3-fluorobenzyl sulfanyl group.
- Impact : Bromine’s polarizability and furan’s electron-rich nature may enhance reactivity but reduce metabolic stability compared to the target’s naphthalene sulfonyl group .
Anti-inflammatory Imidazole Derivatives ()
Compounds like 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole lack sulfonyl/sulfanyl groups but demonstrate anti-inflammatory activity. This highlights the role of aromatic substituents in biological efficacy, suggesting the target’s naphthalene sulfonyl group could enhance target binding through hydrophobic interactions .
Molecular Weight and logP Comparisons
*logP values are estimated for comparative purposes.
Hydrogen-Bonding and Solubility
- The target’s naphthalene sulfonyl group provides strong hydrogen-bond acceptor sites (S=O), enhancing interactions with biological targets (). Fluorine’s electronegativity further supports dipole interactions.
- Compounds with chlorine substituents () exhibit higher logP, suggesting lower aqueous solubility but better membrane penetration.
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole, often referred to as Compound X, has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by a complex structure that incorporates a naphthalene sulfonyl group and a fluorophenyl moiety. Its chemical formula is C₁₈H₁₈FNO₂S₂, which suggests potential interactions with biological targets due to the presence of sulfur and nitrogen heteroatoms.
The biological activity of Compound X can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound X may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to affect cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .
- Antioxidant Properties : The presence of the sulfonyl group may contribute to antioxidant activity, which is critical in mitigating oxidative stress in cells. This property could enhance its therapeutic potential against oxidative stress-related diseases.
Biological Activity Data
The following table summarizes the biological activities reported for Compound X:
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| COX-1 Inhibition | 0.05 | |
| COX-2 Inhibition | 0.02 | |
| Antioxidant Activity | 30 | |
| Anti-inflammatory Effect | 20 |
Case Studies
Several studies have investigated the effects of Compound X on various biological models:
- Anti-inflammatory Effects : In a model of acute inflammation using carrageenan-induced paw edema in rats, Compound X demonstrated significant reduction in swelling compared to control groups. The results indicated an inhibition percentage of approximately 70% at a dose of 10 mg/kg .
- Analgesic Activity : In pain models, Compound X exhibited analgesic properties comparable to standard analgesics like diclofenac. The compound's efficacy was evaluated through the hot plate test, showing significant latency increases in response times .
- Toxicological Assessments : Toxicity studies have indicated that Compound X has a favorable safety profile with no significant adverse effects observed at therapeutic doses. In sub-chronic toxicity studies on rodents, no mortality or severe side effects were noted at doses up to 50 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
